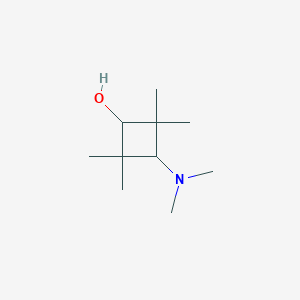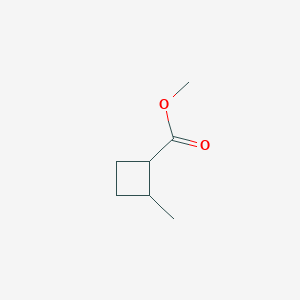![molecular formula C10H11N3O B083812 N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide CAS No. 14466-73-0](/img/structure/B83812.png)
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide, commonly known as DMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBC is a heterocyclic compound that contains a benzimidazole ring and a carboxamide group.
Wissenschaftliche Forschungsanwendungen
DMBC has been extensively studied for its potential applications in various scientific fields. One of the main applications of DMBC is in the field of medicinal chemistry. DMBC has shown promising results as a potential antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMBC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
DMBC has also been studied for its potential applications in the field of material science. DMBC can act as a ligand for metal ions, which can be used to synthesize metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The mechanism of action of DMBC is not fully understood. However, it is believed that DMBC exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMBC has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
DMBC has been shown to have both biochemical and physiological effects. DMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBC has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMBC is its potential as a potent antitumor agent. DMBC has shown promising results in inhibiting the growth of various cancer cell lines. DMBC can also be easily synthesized in the laboratory using simple and inexpensive reagents. However, DMBC has some limitations for lab experiments. DMBC is not very soluble in water, which can make it difficult to use in aqueous solutions. DMBC is also relatively unstable in the presence of light and air, which can limit its shelf life.
Zukünftige Richtungen
There are several future directions for research on DMBC. One potential direction is to study the mechanism of action of DMBC in more detail. Understanding the mechanism of action of DMBC can help in the development of more potent and selective antitumor agents. Another potential direction is to study the potential applications of DMBC in the field of material science. DMBC can be used as a ligand for metal ions to synthesize MOFs, which have potential applications in various fields. Finally, more research is needed to study the pharmacokinetics and toxicity of DMBC in vivo. Understanding the pharmacokinetics and toxicity of DMBC can help in the development of DMBC as a potential therapeutic agent.
Synthesemethoden
DMBC can be synthesized by the reaction of 2-aminobenzimidazole with dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction yields DMBC as a white solid with a melting point of 110-112°C. The purity of the synthesized DMBC can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
CAS-Nummer |
14466-73-0 |
|---|---|
Produktname |
N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N,N-dimethyl-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
ROIMOGUCFWNPMQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CN(C)C(=O)C1=NC2=CC=CC=C2N1 |
Synonyme |
1H-Benzimidazole-2-carboxamide,N,N-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















